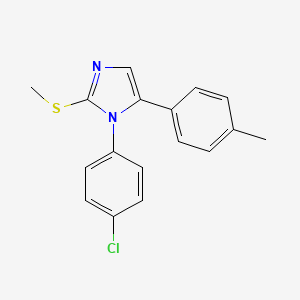

1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-(4-methylphenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2S/c1-12-3-5-13(6-4-12)16-11-19-17(21-2)20(16)15-9-7-14(18)8-10-15/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQSDHRDMAGSQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a chlorophenyl group, which can be accomplished using chlorobenzene derivatives under suitable conditions.

Addition of the methylthio group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiol or its derivatives.

Attachment of the p-tolyl group: The p-tolyl group can be added via electrophilic aromatic substitution reactions using toluene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenated derivatives, nucleophiles, and electrophiles under suitable reaction conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural differences and similarities with analogs from the evidence:

Key Observations :

- Compared to the amine group in , -SCH₃ is a weaker electron donor, altering the imidazole ring’s electron density .

- Position 5 : The p-tolyl group (electron-donating) in the target compound contrasts with the nitro group in fexinidazole (electron-withdrawing), which is critical for antiparasitic activity .

Physicochemical Properties

- Molecular Weight : The target compound (C₁₇H₁₄ClN₂S; MW 313.87) is heavier than ’s thiol analog (C₁₆H₁₃ClN₂S; MW 300.81) due to the methyl group in -SCH₃ .

- Stability : -SCH₃ is oxidation-resistant, unlike thiols, which form disulfides .

Research Findings and Data

Spectral Data Comparison

Electronic Effects on Reactivity

Biological Activity

1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H15ClN2S

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties. The following sections summarize key findings from recent research.

Anticancer Activity

- Mechanism of Action : The compound has been shown to interact with specific molecular targets, potentially inhibiting enzymes involved in cell proliferation and inducing apoptosis in cancer cells. For instance, it may disrupt microtubule dynamics similar to other imidazole derivatives, leading to cell cycle arrest and apoptosis .

-

In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- IC50 Values : In studies involving human cancer cell lines, the compound demonstrated IC50 values ranging from 23.12 nM to 33.14 nM against colorectal cancer cells (SW480 and HCT116) and was effective against bladder cancer cell lines as well .

- Apoptosis Induction : Treatment with this compound resulted in increased early and late apoptotic cell populations, indicating its potential as an anticancer agent .

Table: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (nM) | Mechanism of Action |

|---|---|---|---|

| Anticancer Activity | SW480 | 27.42 | Microtubule disruption |

| Anticancer Activity | HCT116 | 23.12 | Induction of apoptosis |

| Anticancer Activity | Caco-2 | >1800 | Resistance to standard chemotherapeutics |

Case Studies and Research Findings

Recent literature has highlighted several case studies that provide insight into the compound's biological activity:

- A study reported that this compound effectively inhibited tubulin polymerization, a critical process for cancer cell division .

- Another investigation focused on the compound's ability to enhance the efficacy of existing chemotherapeutics like doxorubicin by downregulating P-glycoprotein expression in resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.